2,6-Dichloro-4-methoxyaniline
Overview
Description
2,6-Dichloro-4-methoxyaniline is a chemical compound with the molecular formula C7H7Cl2NO. It has a molecular weight of 192.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-methoxyaniline consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one amine group .Physical And Chemical Properties Analysis
2,6-Dichloro-4-methoxyaniline is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Organic Synthesis
2,6-Dichloro-4-methoxyaniline: is a valuable intermediate in organic synthesis. It can be used to synthesize various complex molecules due to its reactive chloro and methoxy groups. For instance, it can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other groups, leading to a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2,6-Dichloro-4-methoxyaniline serves as a building block for the synthesis of drugs. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties. Researchers can modify its structure to enhance its interaction with biological targets, improving drug efficacy and reducing side effects .
Dye and Pigment Production
This compound is also instrumental in the production of dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties, such as lightfastness and resistance to chemicals. These dyes find applications in textiles, inks, and coatings .
Material Science
In material science, 2,6-Dichloro-4-methoxyaniline can be used to modify the surface properties of materials. It can act as a precursor for polymers and resins that require specific characteristics like thermal stability or electrical conductivity .
Agrochemical Synthesis
The agricultural industry benefits from compounds derived from 2,6-Dichloro-4-methoxyaniline . It can be used to create herbicides, insecticides, and fungicides. The chloro and methoxy groups are reactive sites that can be transformed to tailor the compound’s activity against various pests and weeds .
Analytical Chemistry
In analytical chemistry, derivatives of 2,6-Dichloro-4-methoxyaniline can be employed as reagents or indicators due to their specific reactivity. They can be part of assays to detect or quantify other substances, including environmental pollutants and biomarkers .
Biochemistry Research
2,6-Dichloro-4-methoxyaniline: may be used in biochemistry research to study enzyme-substrate interactions. Its structure can be modified to probe the active sites of enzymes, helping to understand their mechanism of action and to design enzyme inhibitors .
Nanotechnology
Lastly, in the field of nanotechnology, 2,6-Dichloro-4-methoxyaniline can contribute to the development of nanomaterials. Its chemical properties allow it to be used in the synthesis of nanoparticles with potential applications in drug delivery, imaging, and sensors .
Safety and Hazards
2,6-Dichloro-4-methoxyaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in proteomics research , it is plausible that it may influence protein-related pathways. More research is required to elucidate the exact pathways affected.
Result of Action
Given its use in proteomics research , it may have effects on protein structure and function
properties
IUPAC Name |
2,6-dichloro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADYUWJRWZMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496799 | |
Record name | 2,6-Dichloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxyaniline | |
CAS RN |
6480-66-6 | |
Record name | 2,6-Dichloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Dichloro-4-methoxyaniline in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A: 2,6-Dichloro-4-methoxyaniline serves as a crucial building block in the synthesis of deuterium-labelled 4′-hydroxy diclofenac []. It undergoes an Ullmann coupling reaction with 2-(2-iodophenyl)-N,N-dimethylacetamide, ultimately leading to the formation of the target compound after subsequent demethylation and hydrolysis steps [].
Q2: How is 2,6-Dichloro-4-methoxyaniline synthesized in the context of this research?
A: The synthesis begins with phenol, which is first treated with sodium nitrite in sulfuric acid []. This is followed by continuous exposure to dry hydrogen chloride gas in methanol, resulting in the formation of 2,6-Dichloro-4-methoxyaniline [].
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